molecular formula C11H14Cl3NS B1430910 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 1864052-20-9

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride

Cat. No. B1430910
M. Wt: 298.7 g/mol
InChI Key: JMWDPRFUNDDGDZ-UHFFFAOYSA-N
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Description

“4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride”, also known as 2,6-dichlorobenzylthiomorpholine hydrochloride, is a chemical compound used in scientific research due to its biological properties. It has a CAS number of 1864052-20-9 .


Molecular Structure Analysis

The molecular formula of “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” is C11H14Cl3NS . The molecular weight is 298.66 .

Scientific Research Applications

Pharmacological Applications and Synthesis

Piperidine derivatives, including "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," are central to the development of a wide range of pharmacologically active compounds. These derivatives have been extensively studied for their therapeutic potential in treating neuropsychiatric disorders, demonstrating significant affinity for dopamine D2-like receptors. This affinity suggests a broad spectrum of possible applications in treating conditions such as schizophrenia, depression, and Parkinson's disease. The synthesis and evaluation of piperidine derivatives have highlighted the importance of specific substituents in enhancing pharmacological activity and selectivity towards various receptors (Sikazwe et al., 2009; Rathi et al., 2016).

Environmental Impact and Biodegradation

The presence of chlorophenyl compounds, similar to the 2,6-dichlorophenyl component of "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," in the environment raises concerns due to their potential toxicity and persistence. Research on compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) has provided insights into the environmental fate, behavior, and eco-toxicological effects of chlorophenyl pesticides. These studies underscore the importance of monitoring and mitigating the environmental impact of such compounds to protect aquatic life and human health (Islam et al., 2017; Goodwin et al., 2018).

Innovative Applications and Future Directions

The versatile chemical structure of piperidine derivatives opens up a wide array of potential applications beyond traditional pharmacology. Innovations in the synthesis of chiral sulfinamides and their application in stereoselective synthesis of amines and N-heterocycles indicate the expanding role of piperidine-based compounds in medicinal chemistry and drug development (Philip et al., 2020). Moreover, the exploration of cannabinoid CB1 receptor antagonists, including piperidine derivatives, for treating nicotine dependence highlights the ongoing search for new therapeutic strategies to address addiction and related neuropsychiatric conditions (Foll et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” with appropriate safety measures.

properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NS.ClH/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWDPRFUNDDGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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